
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid is a chemical compound with the molecular formula C12H22N2O3 It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid typically involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with other reagents under specific conditions. One common method includes the use of t-butyl 4-fluorobenzoate in the presence of potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is stirred at 130°C for 48 hours, followed by the addition of water and hydrochloric acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and AK Scientific offer bulk production and procurement services for this compound .
化学反应分析
Types of Reactions
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other proteins in the body. The exact mechanism may vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Some similar compounds to 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid include:
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
2-(Piperidin-4-yl)benzoic acid: A compound used as a semi-flexible linker in targeted protein degradation.
Piperine: An alkaloid found in black pepper with various biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a piperidine ring with an acetamido and pentanoic acid moiety
属性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
5-[(2-piperidin-4-ylacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O3/c15-11(9-10-4-7-13-8-5-10)14-6-2-1-3-12(16)17/h10,13H,1-9H2,(H,14,15)(H,16,17) |
InChI 键 |
IMQAYQSPBZYMDE-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1CC(=O)NCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



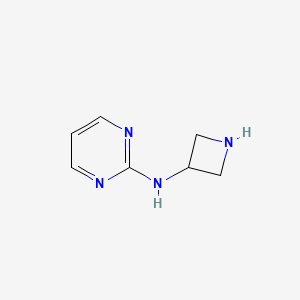
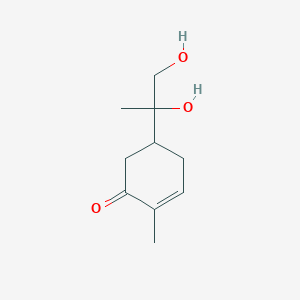
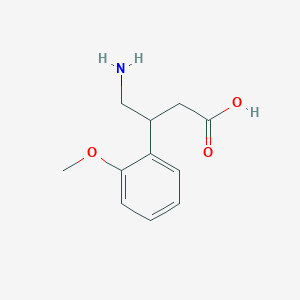
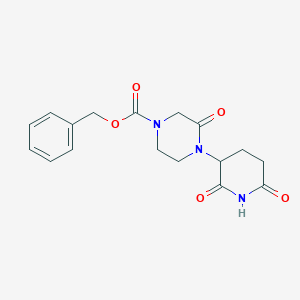
![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
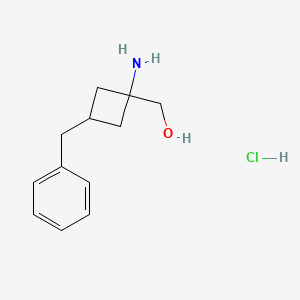
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)
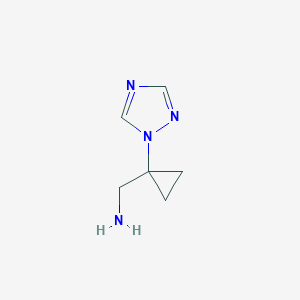
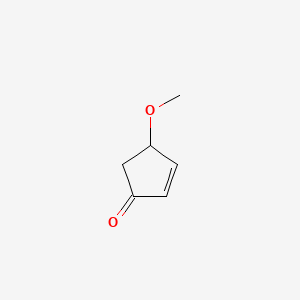
![2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
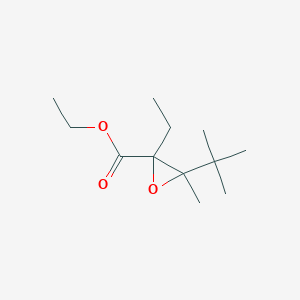

![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
